molecular formula C5H8N2O4 B12878651 2-Isoxazolidineacetic acid, 4-amino-3-oxo-

2-Isoxazolidineacetic acid, 4-amino-3-oxo-

Cat. No.: B12878651
M. Wt: 160.13 g/mol
InChI Key: BLNMVEHKBXUWAG-UHFFFAOYSA-N
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Description

2-Isoxazolidineacetic acid, 4-amino-3-oxo- is a chemical compound with the molecular formula C5H8N2O4 and a molecular weight of 160.12802 g/mol . This compound is characterized by the presence of an isoxazolidine ring, an acetic acid moiety, and an amino group at the 4-position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isoxazolidineacetic acid, 4-amino-3-oxo- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a β-amino acid with a nitrile oxide, leading to the formation of the isoxazolidine ring . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine.

Industrial Production Methods

Industrial production of 2-Isoxazolidineacetic acid, 4-amino-3-oxo- may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

2-Isoxazolidineacetic acid, 4-amino-3-oxo- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of 2-Isoxazolidineacetic acid, 4-amino-3-oxo-, such as hydroxylated or alkylated compounds .

Scientific Research Applications

2-Isoxazolidineacetic acid, 4-amino-3-oxo- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Isoxazolidineacetic acid, 4-amino-3-oxo- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its effects are mediated through binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Similar Compounds

  • 2-Isoxazolidineacetic acid, 4-amino-2-oxo-
  • 2-Isoxazolidineacetic acid, 4-amino-5-oxo-
  • 2-Isoxazolidineacetic acid, 4-amino-3-hydroxy-

Uniqueness

2-Isoxazolidineacetic acid, 4-amino-3-oxo- is unique due to its specific substitution pattern and the presence of both an amino and an oxo group. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research applications .

Properties

Molecular Formula

C5H8N2O4

Molecular Weight

160.13 g/mol

IUPAC Name

2-(4-amino-3-oxo-1,2-oxazolidin-2-yl)acetic acid

InChI

InChI=1S/C5H8N2O4/c6-3-2-11-7(5(3)10)1-4(8)9/h3H,1-2,6H2,(H,8,9)

InChI Key

BLNMVEHKBXUWAG-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(O1)CC(=O)O)N

Origin of Product

United States

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